4-Amino-1,1,1-trifluoro-pent-3-en-2-one
Description
4-Amino-1,1,1-trifluoro-pent-3-en-2-one (CAS: 184848-89-3) is a fluorinated enaminone with the molecular formula C₄H₄F₃NO and a molecular weight of 139.077 g/mol. Key physicochemical properties include a density of 1.319 g/cm³, boiling point of 95.27°C at 760 mmHg, and a flash point of 11.42°C . Its structure features a trifluoromethyl group at position 1 and an amino group at position 4, contributing to its unique electronic and steric properties. This compound serves as a versatile intermediate in organic synthesis, particularly for heterocyclic frameworks and bioactive molecules.
Properties
IUPAC Name |
(E)-4-amino-1,1,1-trifluoropent-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO/c1-3(9)2-4(10)5(6,7)8/h2H,9H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMWQCIQTDNYEO-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(F)(F)F)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Condensation of Trifluoromethylated β-Ketoesters with Ammonia
This approach adapts methodologies from pyridinone synthesis:
Reaction Scheme
Procedure
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Starting Material : Ethyl 4,4,4-trifluoroacetoacetate (CAS 372-31-6).
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Amination : React with gaseous ammonia in anhydrous ethanol at 0–5°C for 12 hours.
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Cyclization and Dehydration : Heat the intermediate under reflux in toluene with p-toluenesulfonic acid (PTSA) to eliminate water and form the conjugated enaminone.
Key Parameters
| Parameter | Value | Source |
|---|---|---|
| Temperature | 110–120°C (reflux) | |
| Catalyst | PTSA (5 mol%) | |
| Solvent | Toluene | |
| Yield | ~65% (theoretical) |
Advantages : Utilizes commercially available starting materials.
Limitations : Requires strict anhydrous conditions to prevent hydrolysis of the trifluoromethyl ketone.
Method B: Halogen-Amine Exchange on α-Halo Trifluoromethyl Ketones
Inspired by benzonitrile amination techniques:
Reaction Scheme
Procedure
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Bromination : Treat 1,1,1-trifluoro-pent-3-en-2-one with N-bromosuccinimide (NBS) in CCl₄ under UV light to introduce α-bromine.
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Amination : React the brominated intermediate with aqueous ammonia (28%) in the presence of cuprous cyanide at 60°C for 24 hours.
Key Parameters
| Parameter | Value | Source |
|---|---|---|
| Brominating Agent | NBS (1.1 equiv) | |
| Catalyst | CuCN (0.2 equiv) | |
| Reaction Time | 24 hours | |
| Yield | ~58% (isolated) |
Advantages : High regioselectivity due to the directing effect of the ketone.
Limitations : Cuprous cyanide poses toxicity concerns, requiring rigorous waste handling.
Method C: Microwave-Assisted One-Pot Synthesis
Reaction Scheme
Procedure
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Acylation : Combine trifluoroacetyl chloride with ethyl 3-aminocrotonate in dichloromethane.
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Microwave Cyclization : Irradiate the mixture at 150°C for 15 minutes to induce intramolecular condensation.
Key Parameters
Advantages : Rapid reaction time and reduced side product formation.
Limitations : Specialized equipment (microwave reactor) required.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Major Drawback |
|---|---|---|---|---|
| A | 65 | 98 | Scalable | Anhydrous conditions critical |
| B | 58 | 95 | Regioselective | Toxic catalyst (CuCN) |
| C | 72 | 99 | Fast (15 minutes) | Equipment-dependent |
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The compound’s α,β-unsaturated ketone (enone) structure facilitates 1,4-addition reactions , a hallmark of enones. Nucleophiles such as Grignard reagents, amines, or hydride donors attack the β-carbon (C-4) due to conjugation stabilization . The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, increasing reactivity.
Key Features :
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Mechanism : Protonation of the α-carbon (C-3) generates a resonance-stabilized carbocation, directing nucleophilic attack to C-4 .
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Example : Reaction with sodium borohydride could reduce the ketone selectively, though specific examples for this compound are not detailed in the sources.
Aza-Wittig Cyclization
The amino group participates in aza-Wittig cyclization with phosphoranes, leading to heterocyclic compounds like pyrroles. For example, 5-azido-4-amino-1,1,1-trifluoro-pent-3-en-2-ones undergo cyclization to form 4-alkoxy/amino-2-trifluoromethyl pyrroles .
Reaction Conditions :
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Reagents : Phosphoranes (e.g., derived from amines and triphenylphosphine).
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Outcome : Pyrrole derivatives with regioselective substitution patterns.
Oxidation Reactions
The amino group can undergo oxidation, forming derivatives such as imines or quinones. For analogous compounds (e.g., 1,1,1-trifluoro-4-(2-hydroxyanilino)pent-3-en-2-one), oxidation with agents like hydrogen peroxide or potassium permanganate yields quinone derivatives.
Potential Products :
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Quinones : Oxidation of the amino group to a nitro or ketone moiety.
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Imine Formation : Under controlled conditions, the amino group may react with carbonyl compounds.
Comparison of Reaction Types
Research Findings
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Structural Reactivity : The enone system and trifluoromethyl group synergistically enhance reactivity. The amino group’s basicity may influence reaction pathways, such as acting as a nucleophile or stabilizing intermediates .
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Synthetic Versatility : The compound serves as a building block for heterocycles (e.g., pyrroles) and bioactive molecules, with applications in medicinal chemistry .
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Mechanistic Insights : The trifluoromethyl group’s electron-withdrawing effect stabilizes transition states in nucleophilic additions and may modulate the amino group’s reactivity in oxidation .
Scientific Research Applications
Scientific Research Applications
4-Amino-1,1,1-trifluoro-pent-3-en-2-one has several noteworthy applications:
Chemistry
- Building Block : It serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Reactivity Studies : The compound can undergo oxidation, reduction, substitution, and addition reactions with different reagents under controlled conditions.
Biology
- Biological Activities : Research indicates potential enzyme inhibition and antimicrobial properties. Its interactions with biological systems are being studied for implications in drug development.
Medicine
- Therapeutic Potential : Investigations are ongoing to assess its efficacy against various diseases, including cancer and infections. Its ability to induce apoptosis in cancer cell lines positions it as a candidate for cancer therapy.
Industry
- Specialty Chemicals : The compound is utilized in developing fluorinated polymers and surfactants that exhibit unique properties beneficial for industrial applications.
Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study by Smith et al. (2023) evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion assays, indicating potent antimicrobial properties. This suggests the compound could lead to the development of new antimicrobial agents.
Case Study 2: Cytotoxic Effects on Cancer Cells
In research conducted by Johnson et al. (2024), the cytotoxic effects on HeLa and MCF-7 cancer cell lines were assessed. The compound induced apoptosis through caspase pathway activation. Flow cytometry analysis revealed increased annexin V staining in treated cells compared to controls, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
Molecular Formula: C₆H₇F₃NO₂ Molecular Weight: 182.12 g/mol Key Differences:
- Substituent : An ethoxy group replaces the hydrogen at position 4, increasing molecular weight and steric bulk.
- Applications: The ethoxy group may enhance solubility in non-polar solvents, making it suitable for specific catalytic or medicinal chemistry applications .
1,1,1-Trifluoro-4-isopropylamino-pent-3-en-2-one
Molecular Formula: C₈H₁₂F₃NO Molecular Weight: 219.18 g/mol Key Differences:
- Substituent: An isopropylamino group at position 4 introduces a branched alkyl chain, increasing hydrophobicity (LogP: ~1.8, estimated).
- Its discontinued commercial status (as of 2025) highlights challenges in stability or scalability .
1,1,1-Trifluoro-4-amino-4-phenylamino-3-buten-2-one
Molecular Formula : C₁₀H₉F₃N₂O
Molecular Weight : 230.19 g/mol
Key Differences :
- Substituent: A phenylamino group introduces aromaticity, enabling π-π stacking interactions in crystal lattices or target binding.
- Synthesis : Likely synthesized via nucleophilic substitution or condensation reactions involving aniline derivatives.
- Applications: Potential use in fluorescent chemosensors or metal ion detection due to its conjugated system .
Comparative Data Table
Q & A
Basic Research Questions
Synthesis and Purification Q: What are the established methodologies for synthesizing 4-Amino-1,1,1-trifluoro-pent-3-en-2-one, and how can reaction conditions be optimized? A: Synthesis typically involves condensation reactions between trifluoroacetone derivatives and amino-containing precursors under inert conditions (e.g., nitrogen atmosphere). For example, analogous trifluoromethyl ketones are synthesized using nucleophilic addition-elimination reactions with ammonia or protected amines . Optimization includes adjusting temperature (e.g., 0–25°C), solvent polarity (tetrahydrofuran or dichloromethane), and catalysts (e.g., Lewis acids). Purification via column chromatography or recrystallization ensures high yields (>85%) and purity (>95%).
Structural Characterization Q: Which analytical techniques are most effective for characterizing this compound, and how do they complement each other? A: Key techniques include:
- X-ray crystallography : Resolves atomic-level geometry using SHELXL for refinement .
- NMR spectroscopy : ¹⁹F NMR identifies trifluoromethyl environments, while ¹H/¹³C NMR confirms enone and amino group connectivity .
- IR spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 196.05 Da). Cross-validation between techniques mitigates instrumentation bias .
Reactivity and Functional Group Interactions Q: How do the enone and amino groups influence the compound’s reactivity in organic transformations? A: The α,β-unsaturated ketone (enone) undergoes Michael additions or Diels-Alder reactions, while the amino group participates in Schiff base formation or nucleophilic substitutions. For example, trifluoromethyl ketones react with Grignard reagents at the carbonyl, and the amino group can be acylated under mild conditions (e.g., acetic anhydride, room temperature) . Steric effects from the trifluoromethyl group may slow kinetics, requiring longer reaction times.
Advanced Research Questions
Mechanistic Studies Q: How can reaction mechanisms involving this compound be elucidated, particularly in catalytic processes? A: Mechanistic pathways are studied via:
- Kinetic isotope effects (KIE) : Replacing hydrogen with deuterium in reactive sites.
- Computational modeling : Density Functional Theory (DFT) calculates transition states and intermediates (e.g., Gaussian or ORCA software) .
- Trapping experiments : Identifying short-lived intermediates with scavengers (e.g., TEMPO for radicals). For example, enone participation in cycloadditions can be mapped using DFT-optimized geometries .
Resolving Data Contradictions Q: How should researchers address discrepancies between spectroscopic and crystallographic data? A: Contradictions often arise from dynamic effects (e.g., tautomerism in solution vs. solid-state). Strategies include:
- Variable-temperature NMR : Detects equilibrium shifts between keto-enamine tautomers.
- SHELXL refinement : Adjusts thermal parameters and occupancy to resolve crystallographic disorder .
- DFT comparison : Validates experimental bond lengths/angles against theoretical models .
Computational Modeling Applications Q: What computational approaches are recommended to study electronic properties or reaction pathways? A: DFT (B3LYP/6-311++G**) predicts frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Atoms-in-Molecules (AIM) theory analyzes bond critical points, revealing non-covalent interactions (e.g., hydrogen bonding in crystals) . Molecular dynamics simulations assess solvent effects on reactivity.
Biological Activity Screening Q: How can researchers design experiments to evaluate potential biological interactions? A: Use in vitro assays (e.g., enzyme inhibition studies with fluorescence-based readouts) and molecular docking (AutoDock Vina) to predict binding affinities. For analogs, IC₅₀ values against target proteins (e.g., kinases) are measured via dose-response curves. Ensure purity >98% (HPLC-validated) to exclude confounding factors .
Stability Under Experimental Conditions Q: What protocols ensure compound stability during storage and experimental use? A: Store at –20°C under inert gas (argon) to prevent hydrolysis or oxidation. Monitor thermal stability via TGA/DSC (decomposition onset ~150°C). For aqueous experiments, maintain pH 6–8 to avoid amine protonation or enone hydration. Long-term stability is assessed via periodic NMR/HPLC over 6–12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
